molecular formula C11H11FN2O B13683599 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol

2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol

Cat. No.: B13683599
M. Wt: 206.22 g/mol
InChI Key: MTCZSWYGXWIHQA-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the imidazole ring, and a methanol group at the 5-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of an aromatic aldehyde with benzil and ammonium acetate under specific conditions .

Industrial Production Methods: Industrial production of this compound may utilize scalable and environmentally benign methods. For instance, the use of biodegradable lactic acid as a promoter in the synthesis of trisubstituted imidazoles has been demonstrated to be effective and eco-friendly . This method involves heating the reaction mixture to 160°C, which facilitates the formation of the desired imidazole derivative.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 2-(4-Fluoro-3-methylphenyl)imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)dihydroimidazole-5-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The fluoro and methyl groups on the phenyl ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)imidazole-5-methanol
  • 2-(3-Methylphenyl)imidazole-5-methanol
  • 2-(4-Fluoro-3-methylphenyl)imidazole

Comparison: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 2-(4-Fluorophenyl)imidazole-5-methanol, the additional methyl group may enhance lipophilicity and membrane permeability. In contrast, 2-(3-Methylphenyl)imidazole-5-methanol lacks the fluoro group, which may reduce its binding affinity to certain targets .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[2-(4-fluoro-3-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11FN2O/c1-7-4-8(2-3-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

MTCZSWYGXWIHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(N2)CO)F

Origin of Product

United States

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